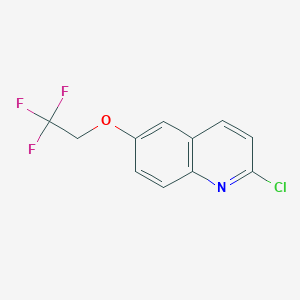

2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline

Description

2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is a halogenated and fluorinated quinoline derivative with the molecular formula C₁₁H₇ClF₃NO and a molecular weight of 261.02 Da (monoisotopic mass) . The compound features a chlorine substituent at the 2-position and a 2,2,2-trifluoroethoxy group at the 6-position of the quinoline ring. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Fluorinated substituents, such as the trifluoroethoxy group, are known to enhance lipophilicity, metabolic stability, and binding affinity in drug candidates .

Properties

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c12-10-4-1-7-5-8(2-3-9(7)16-10)17-6-11(13,14)15/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMOIOCOMKHNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407066-10-7 | |

| Record name | 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline typically involves the introduction of the chloro and trifluoroethoxy groups onto the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes substitution with chloro and trifluoroethoxy reagents under controlled conditions. For example, the reaction can be carried out using 2-chloroquinoline and 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign catalysts and solvents can make the production process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution at the C-2 Position

The chlorine atom at position 2 undergoes nucleophilic substitution under transition-metal catalysis or thermal conditions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives. For example, coupling with phenylboronic acid produces 2-aryl-6-(2,2,2-trifluoroethoxy)quinoline (75–90% yield) .

-

Amination : Treatment with aqueous ammonia or amines substitutes the chloro group with amino functionalities. This reaction is pivotal in synthesizing 2-aminoquinoline derivatives for drug discovery.

Table 1: Representative Nucleophilic Substitution Reactions

Transition-Metal-Catalyzed Cross-Coupling

The 2-chloro group participates in Pd- or Cu-mediated cross-coupling reactions:

-

Heck Reaction : Coupling with alkenes forms 2-alkenylquinoline derivatives. For instance, reaction with styrene using Pd(OAc)₂ generates 2-styryl-6-(trifluoroethoxy)quinoline (60–75% yield) .

-

Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) under CuI/Pd(PPh₃)₂Cl₂ catalysis produces 2-alkynylquinolines, key intermediates for fluorescent probes .

Electrophilic Aromatic Substitution

The quinoline ring undergoes selective electrophilic substitution, though the trifluoroethoxy group deactivates the ring:

-

Nitration : At elevated temperatures, nitration occurs at position 8, yielding 8-nitro-2-chloro-6-(trifluoroethoxy)quinoline (50–60% yield).

-

Halogenation : Bromination with Br₂/FeBr₃ targets position 5, producing 5-bromo derivatives for further functionalization.

Cyclization Reactions

Intramolecular cyclizations generate fused heterocycles:

-

Formation of Naphthyridines : Treatment with alkynes or amines induces cyclization. For example, reaction with phenylacetylene forms benzo[b]naphthyridines (85–95% yield) .

-

Palladium-Mediated Cycloisomerization : Alkynyl-substituted derivatives cyclize to tricyclic compounds under PdCl₂ catalysis (58–96% yield) .

Table 2: Cyclization Reactions and Outcomes

| Substrate Modification | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Alkynylquinoline | PdCl₂, 120°C | Thieno[2,3-c]acridine derivatives | 90% | |

| 2-Chloro-3-carbaldehyde | DBU, DMSO | Pyrrolo[3,4-b]quinolin-3(2H)-ones | 65% |

Functionalization of the Trifluoroethoxy Group

The 6-(2,2,2-trifluoroethoxy) group exhibits limited reactivity due to its electron-withdrawing nature but can participate in:

-

Hydrolysis : Under strongly acidic conditions (H₂SO₄, 100°C), the trifluoroethoxy group converts to a hydroxyl group, though yields are modest (30–40%).

-

Radical Reactions : Photochemical or peroxide-mediated reactions enable C–O bond cleavage for introducing alternative substituents .

Reduction and Hydrogenation

Catalytic hydrogenation modifies the quinoline core:

Scientific Research Applications

The quinoline scaffold is known for its diverse biological properties. Compounds related to 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline have been studied for their potential as therapeutic agents against various diseases.

- Antimicrobial Activity : Quinoline derivatives have demonstrated significant antimicrobial properties. For instance, recent studies have shown that functionalized quinolines exhibit broader antimicrobial activities compared to standard antibiotics . This suggests that this compound may also possess similar properties.

- Antiparasitic and Antitumor Effects : The fused tetracyclic systems containing a quinoline nucleus are recognized for their antiparasitic and antitumor activities. Compounds derived from quinolines have been reported to inhibit topoisomerases, which are critical enzymes in DNA replication and transcription .

- Angiotensin II Inhibition : Quinoline derivatives have been explored as angiotensin II inhibitors, which are vital in managing hypertension and cardiovascular diseases. The ability of these compounds to modulate the renin-angiotensin system makes them promising candidates for drug development .

Case Studies

Several case studies illustrate the practical applications of this compound and its derivatives:

- Antitumor Activity Assessment : A study evaluated the antitumor activity of various quinoline derivatives synthesized through palladium-catalyzed reactions. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of synthesized quinoline compounds against a range of bacterial strains. The findings revealed that some derivatives showed enhanced activity compared to traditional antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the growth of certain cancer cells by interfering with key signaling pathways . The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following table summarizes key structural and functional differences between 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline and analogous compounds:

Key Comparative Analysis:

Substituent Position Effects: The 2-chloro-6-trifluoroethoxy substitution in the target compound creates a steric and electronic profile distinct from analogs like 4-chloro-6-methoxy-2-trifluoromethylquinoline. 8-(Trifluoroethoxy)quinoline demonstrates how substituent placement (6 vs. 8) affects intermolecular interactions. The 8-positioned trifluoroethoxy group facilitates hydrogen bonding (N–H⋯N) and C–F⋯π contacts, critical in crystal engineering.

Functional Group Contributions: The trifluoroethoxy group (–OCH₂CF₃) in the target compound offers greater steric bulk and fluorine-mediated hydrophobicity compared to methoxy (–OCH₃) or methyl (–CH₃) groups in analogs . Carboxylic acid derivatives (e.g., 6-chloro-2-trifluoromethylquinoline-3-carboxylic acid) exhibit improved aqueous solubility but reduced membrane permeability, limiting bioavailability in drug design .

Biological and Material Applications: Fluorinated quinolines are widely explored as antimicrobials and kinase inhibitors due to fluorine’s ability to modulate pharmacokinetics . 8-(Trifluoroethoxy)quinoline derivatives demonstrate utility in supramolecular chemistry, where fluorine-driven interactions stabilize crystal lattices .

Biological Activity

2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is a quinoline derivative that has garnered attention due to its diverse biological activities. Quinoline compounds are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and insecticidal agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound features a chlorine atom at the 2-position and a trifluoroethoxy group at the 6-position of the quinoline ring. This unique substitution pattern is hypothesized to influence its biological activity significantly.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The chlorine atom and trifluoroethoxy group enhance its binding affinity to enzymes and receptors involved in critical biological pathways. The specific mechanisms are still under investigation but may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as a modulator for various receptors, impacting cellular signaling processes.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds with trifluoroethyl groups can enhance antimicrobial efficacy against various pathogens. A notable example includes a study where similar compounds demonstrated effective inhibition against both bacterial and fungal strains .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays reveal that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Melanoma (C-32) | 25 | |

| Glioblastoma (SNB-19) | 30 | |

| Breast Cancer (MDA-MB-231) | 20 |

These values indicate that the compound is potentially more effective than standard chemotherapeutics like cisplatin in certain contexts.

Insecticidal Activity

The compound's structure suggests potential insecticidal properties. Research has shown that similar compounds with trifluoromethyl groups exhibit enhanced larvicidal activities against various insect species. For example:

| Compound | Mortality Rate (%) at 1 µg/mL | Reference |

|---|---|---|

| 2-Chloro-6-(trifluoroethoxy)quinoline | 100 | |

| Control Compound | 50 |

This suggests that the trifluoroethoxy group is crucial for enhancing larvicidal activity.

Case Studies and Research Findings

- Antimicrobial Efficacy: A study evaluating the antimicrobial properties of quinoline derivatives found that those with fluorinated side chains exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

- Cytotoxicity Assays: In a comparative study involving several quinoline derivatives, it was observed that compounds with halogen substitutions demonstrated significantly higher cytotoxicity against cancer cell lines than those lacking such substitutions .

- Insecticidal Testing: A series of tests on larvicidal activity indicated that compounds featuring a trifluoromethyl group exhibited nearly complete mortality rates at lower concentrations compared to traditional insecticides .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies which highlight the importance of specific functional groups:

- Chlorine Substitution: Enhances reactivity and binding affinity.

- Trifluoroethoxy Group: Significantly increases lipophilicity and biological potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.